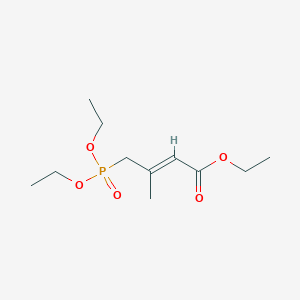

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

描述

属性

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key organophosphorus reagent in organic synthesis. The document details its chemical and physical properties, outlines a reliable two-step synthetic pathway with complete experimental protocols, and describes its primary application as a Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of complex molecules. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction

This compound, with the CAS number 41891-54-7, is a crucial intermediate and reagent in modern organic chemistry.[1] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the formation of carbon-carbon double bonds, predominantly with (E)-stereoselectivity.[1] This reagent has found significant application in the synthesis of complex natural products and pharmacologically active molecules, including novel vitamin K analogues with potential therapeutic applications in neurodegenerative diseases.[1] This guide provides a detailed examination of its synthesis and properties to facilitate its effective use in a research and development setting.

Properties of this compound

The physical and chemical properties of this compound are summarized below. While experimentally determined data is limited in publicly available literature, computed values from reliable databases provide a good estimation of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁O₅P | [1] |

| Molecular Weight | 264.26 g/mol | [1] |

| CAS Number | 41891-54-7 | [1] |

| IUPAC Name | ethyl (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate | [1] |

| Boiling Point (Predicted) | 315.1 ± 35.0 °C | |

| Density (Predicted) | 1.119 ± 0.06 g/cm³ | |

| LogP (Predicted) | 1.98 |

Note: Predicted values are for the closely related methyl ester, (E)-Methyl 4-(diethoxyphosphoryl)but-2-enoate, and are expected to be similar for the ethyl ester.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the allylic bromination of a suitable starting material, followed by an Arbuzov reaction to introduce the phosphonate group.

Synthesis Pathway Overview

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

This procedure is adapted from a known method for the allylic bromination of a similar substrate.

-

Materials:

-

Ethyl 3,3-dimethylacrylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium sulfite

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Chloroform

-

-

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture under reflux for approximately 3 hours.

-

After cooling, filter the reaction mixture and wash the precipitate with chloroform.

-

Combine the organic phases and wash sequentially with saturated aqueous sodium sulfite and brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

The crude product, a mixture of (E) and (Z) isomers of ethyl 4-bromo-3-methylbut-2-enoate, can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound (Arbuzov Reaction)

This protocol is based on the established Arbuzov reaction conditions for similar substrates.

-

Materials:

-

Ethyl 4-bromo-3-methylbut-2-enoate

-

Triethyl phosphite (P(OEt)₃)

-

-

Procedure:

-

In a round-bottom flask equipped with a stirring bar and a reflux condenser, combine ethyl 4-bromo-3-methylbut-2-enoate and a slight molar excess of triethyl phosphite.

-

Heat the mixture in an oil bath to approximately 120-130°C.

-

Stir the reaction mixture at this temperature for 30 minutes to 3 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by flash column chromatography or vacuum distillation to yield this compound.

-

Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons reaction, which is a superior alternative to the Wittig reaction for the synthesis of (E)-alkenes from aldehydes and ketones. The phosphonate carbanion, generated by deprotonation of the α-proton to the phosphonate group, is more nucleophilic than the corresponding Wittig ylide.

Reaction Mechanism

The generally accepted mechanism for the HWE reaction is as follows:

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

General Experimental Protocol for HWE Reaction

-

Materials:

-

This compound

-

A suitable base (e.g., NaH, K₂CO₃, or an amine base)

-

Anhydrous solvent (e.g., THF, DME)

-

Aldehyde or ketone

-

Saturated aqueous ammonium chloride (for quenching)

-

Extraction solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the base in the anhydrous solvent.

-

Add the phosphonate reagent dropwise to the suspension at 0°C.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete formation of the carbanion.

-

Cool the reaction mixture to 0°C and add the aldehyde or ketone dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.

-

Applications

This compound is a versatile building block in organic synthesis. Its primary application is in the construction of complex molecules with conjugated double bonds. A notable example is its use in the synthesis of novel vitamin K analogues, which have shown promise in inducing neuronal differentiation, suggesting potential therapeutic avenues for neurodegenerative diseases.[1]

Safety Information

This product is intended for research purposes only. It should be handled with care by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed handling and safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the stereoselective formation of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. This guide has provided a comprehensive overview of its properties, a reliable synthetic route with detailed experimental protocols, and an outline of its application in the HWE reaction. This information is intended to empower researchers to effectively utilize this important chemical tool in their synthetic endeavors.

References

"Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate" CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key reagent in organic synthesis. This document details its chemical identity, spectral data, and a representative synthetic protocol.

Chemical Identity and Properties

This compound, predominantly available as the (E)-isomer, is a versatile organophosphorus compound widely utilized in the Horner-Wadsworth-Emmons reaction. Its structure facilitates the stereoselective formation of α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Molecular Formula: C₁₁H₂₁O₅P[1][2]

Molecular Weight: 264.25 g/mol [1]

Synonyms:

-

(E)-Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

-

Triethyl 3-methyl-4-phosphonocrotonate[1]

-

Diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate

| Property | Value | Reference |

| IUPAC Name | ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | [1] |

| Exact Mass | 264.11266 g/mol | [1] |

| Topological Polar Surface Area | 61.8 Ų | [1] |

| Rotatable Bond Count | 9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and quality control of this compound. The following data has been reported for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule. While specific peak assignments are not publicly available, typical chemical shift ranges for similar structures can be inferred. The PubChem database indicates the availability of ¹H NMR and ¹³C NMR spectra from commercial suppliers such as Sigma-Aldrich.[1]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the ethoxy groups on the phosphorus atom (a multiplet and two triplets), the vinylic proton, the methylene group adjacent to the phosphorus, and the methyl group on the double bond.

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl and ethoxy groups, the methylene carbon alpha to the phosphorus, and the methyl carbon.[1]

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds and will exhibit a single characteristic peak for the phosphonate group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1720 |

| C=C (alkene) | ~1645 |

| P=O (phosphonate) | ~1250 |

| P-O-C | ~1020-1050 |

An IR spectrum (neat) is available from Sigma-Aldrich.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in the SpectraBase database.[1] The expected molecular ion peak [M]⁺ would be at m/z = 264.

Experimental Protocols: Synthesis

Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Esters

This reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene. The (E)-isomer is typically the major product.

Reaction Scheme:

Caption: General Horner-Wadsworth-Emmons reaction pathway.

Materials:

-

Triethyl phosphonoacetate

-

A suitable base (e.g., sodium hydride, sodium ethoxide)

-

An appropriate aldehyde or ketone (in this case, a precursor to the 3-methylbut-2-enoate moiety)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

General Procedure:

-

Preparation of the Phosphonate Ylide: A solution of triethyl phosphonoacetate in an anhydrous solvent is treated with a strong base, such as sodium hydride, at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the deprotonation is complete, resulting in the formation of the phosphonate carbanion (ylide).

-

Reaction with the Carbonyl Compound: The appropriate aldehyde or ketone is then added dropwise to the solution of the ylide at a low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.

Caption: Workflow for the purification and characterization of the target compound.

This guide serves as a foundational resource for professionals working with this compound. For detailed experimental procedures and spectral data, it is recommended to consult the references and commercial supplier documentation.

References

An In-Depth Technical Guide to the Olefination Mechanism of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a specialized phosphonate reagent employed in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds. This technical guide delineates the core mechanism of action, stereochemical control, and practical application of this reagent in olefination chemistry. While a comprehensive substrate scope analysis for this specific reagent is not extensively documented in publicly available literature, this guide provides representative data and protocols analogous to its structural class. The HWE reaction's reliability, operational simplicity, and the ease of byproduct removal make it a superior alternative to the classical Wittig reaction for creating substituted alkenes, particularly trisubstituted α,β-unsaturated esters.

Core Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The olefination reaction using this compound proceeds via the Horner-Wadsworth-Emmons (HWE) pathway. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1][2] The key mechanistic steps are as follows:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., Sodium Hydride, n-Butyllithium, or Lithium Diisopropylamide) to form a resonance-stabilized phosphonate carbanion.[2] This carbanion is a potent nucleophile.[1]

-

Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates known as betaines.[2]

-

Oxaphosphetane Formation: The betaine intermediates cyclize to form four-membered ring structures called oxaphosphetanes. The stereochemistry of the final alkene is determined at this stage. The intermediates can, under certain conditions, interconvert, allowing for thermodynamic equilibration.[2]

-

Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a water-soluble dialkyl phosphate byproduct (e.g., diethyl phosphate).[1] This elimination is typically stereospecific (syn-elimination).

The strong preference of the HWE reaction for forming the thermodynamically more stable (E)-alkene is a key advantage.[2] This selectivity is driven by the steric interactions in the transition state leading to the oxaphosphetane, which favors the arrangement where bulky groups are positioned anti to each other.

Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.

Quantitative Data Presentation

| Entry | Aldehyde (R-CHO) | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde | NaH | THF | 25 | 95 | >98:2 |

| 2 | Cyclohexanecarboxaldehyde | NaH | DME | 25 | 91 | >98:2 |

| 3 | Isobutyraldehyde | K₂CO₃ | EtOH | 25 | 88 | >95:5 |

| 4 | 4-Nitrobenzaldehyde | LiOH | THF/H₂O | 25 | 92 | >98:2 |

| 5 | Crotonaldehyde | NaH | THF | 0 to 25 | 85 | >95:5 |

This table is illustrative for a typical stabilized phosphonate and does not represent experimentally verified data for this compound. Data is compiled from general knowledge of the HWE reaction.

Experimental Protocols

The following is a representative experimental protocol for the olefination of an aldehyde using a stabilized phosphonate reagent like this compound.

Reaction: Synthesis of (2E,4E)-Ethyl 5-phenyl-3-methylpenta-2,4-dienoate

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Cinnamaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Ylide: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq, 60% dispersion). The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous THF is added to the flask to create a suspension.

-

The flask is cooled to 0°C in an ice bath. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 20 minutes.

-

The resulting mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, during which time the evolution of hydrogen gas should cease, indicating complete formation of the phosphonate carbanion.

-

Olefination: The ylide solution is cooled back to 0°C. A solution of cinnamaldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

-

Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by silica gel flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

References

An In-depth Technical Guide to Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate as a Horner-Wadsworth-Emmons Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This document details its physicochemical properties, synthesis, and application in the stereoselective formation of carbon-carbon double bonds, a critical transformation in the synthesis of complex organic molecules.

Introduction

This compound (CAS No. 41891-54-7) is a phosphonate reagent widely employed in organic synthesis.[1] Its structure, featuring a phosphonate group, an ester, and a methyl-substituted alkene, makes it a valuable tool for the construction of α,β-unsaturated esters, particularly those with a trisubstituted double bond. The HWE reaction offers significant advantages over the traditional Wittig reaction, including generally higher yields, easier removal of the phosphate byproduct, and often predictable stereoselectivity, favoring the formation of the (E)-alkene.[2]

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic properties of this compound is presented below. While experimental data for some properties are limited, computed values provide useful estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁O₅P | [1] |

| Molecular Weight | 264.25 g/mol | [1] |

| CAS Number | 41891-54-7 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 315.1 ± 35.0 °C (Predicted for methyl ester) | [3] |

| Density | 1.119 ± 0.06 g/cm³ (Predicted for methyl ester) | [3] |

| Refractive Index | n20/D ~1.45 (Estimated) | |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CH₃CN) |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features and Assignments (Predicted) |

| ¹H NMR | Signals corresponding to the ethoxy groups of the phosphonate and the ester, the methyl group on the double bond, the methylene group adjacent to the phosphorus, and the vinylic proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the carbon bearing the phosphonate, the methyl group, and the carbons of the ethoxy groups.[4][5] |

| ³¹P NMR | A single resonance characteristic of a phosphonate ester. |

| IR | Strong absorption bands for the C=O of the ester, the P=O of the phosphonate, and the C=C of the alkene. |

Synthesis of this compound

The most common and efficient method for the synthesis of this phosphonate reagent is the Michaelis-Arbuzov reaction.[6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an appropriate alkyl halide.

Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the preparation of the halo-precursor and the subsequent Michaelis-Arbuzov reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate (Precursor)

This protocol is adapted from a known procedure for allylic bromination.

-

Materials:

-

Ethyl 3,3-dimethylacrylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

-

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate in CCl₄, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the organic phase with saturated aqueous sodium sulfite and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 4-bromo-3-methylbut-2-enoate.

-

Protocol 2: Michaelis-Arbuzov Reaction

This is a general protocol that can be adapted for the synthesis of the target phosphonate.

-

Materials:

-

Ethyl 4-bromo-3-methylbut-2-enoate

-

Triethyl phosphite

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite (typically in a 1:1 to 1:1.2 molar ratio).

-

Heat the reaction mixture, typically at 120-150°C, for several hours. The reaction is often performed neat (without solvent).[6]

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the ethyl bromide byproduct and any excess triethyl phosphite by vacuum distillation.

-

The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.

-

The Horner-Wadsworth-Emmons Reaction: Mechanism and Application

The HWE reaction is a powerful method for the synthesis of alkenes. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct.

Reaction Mechanism

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

The stereochemical outcome of the HWE reaction is generally in favor of the (E)-alkene.[2] This is attributed to the thermodynamic stability of the anti-conformation of the betaine intermediate, which leads to the formation of the (E)-product.

Experimental Protocol for HWE Reaction

This is a general procedure for the reaction of this compound with an aldehyde.

-

Materials:

-

This compound

-

Aldehyde (aromatic or aliphatic)

-

Base (e.g., NaH, K₂CO₃, DBU)

-

Anhydrous solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a suspension of the base (e.g., NaH, 1.1 equivalents) in the anhydrous solvent at 0°C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution to 0°C and add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

-

Scope and Applications

This compound is a versatile reagent that reacts with a wide range of aldehydes, including both aromatic and aliphatic substrates. The reaction typically proceeds with high (E)-selectivity. This reagent is particularly useful for the synthesis of trisubstituted alkenes, which are common structural motifs in many natural products and pharmaceutically active compounds.

Table 3: Representative HWE Reactions with this compound (Illustrative Examples)

| Aldehyde | Base/Solvent | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH / THF | Ethyl 3-methyl-5-phenylpenta-2,4-dienoate | High | Predominantly E |

| Isovaleraldehyde | K₂CO₃ / DMF | Ethyl 3,7-dimethyl-2,6-octadienoate | Good | Predominantly E |

| Cinnamaldehyde | DBU / CH₃CN | Ethyl 3-methyl-7-phenyl-2,4,6-heptatrienoate | Good | Predominantly E |

Note: Yields and stereoselectivity are dependent on the specific reaction conditions and the nature of the aldehyde.

Conclusion

This compound is a highly effective and versatile Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its broad applicability with various aldehydes make it an invaluable tool for organic chemists in academia and industry. The predictable stereochemical outcome and the ease of purification of the products further enhance its utility in the synthesis of complex molecules for drug discovery and development.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key organophosphorus compound with significant applications in organic synthesis, particularly as a Horner-Wadsworth-Emmons (HWE) reagent. Its molecular structure, featuring a phosphonate group conjugated with an α,β-unsaturated ester, allows for the stereoselective formation of carbon-carbon double bonds, a critical transformation in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, characterization data, and a detailed experimental protocol for its synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, natural product synthesis, and materials science.

Molecular Structure and Properties

This compound, with the chemical formula C₁₁H₂₁O₅P, possesses a well-defined molecular structure that dictates its reactivity. The IUPAC name for this compound is ethyl (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate, indicating that the substituents across the carbon-carbon double bond are in the E configuration.

The molecule incorporates a diethoxyphosphoryl group attached to a methyl-substituted butenoate backbone. This structural arrangement is characteristic of a Horner-Wadsworth-Emmons reagent, where the phosphonate group enhances the acidity of the adjacent methylene protons, facilitating the formation of a stabilized carbanion for subsequent olefination reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁O₅P | [1] |

| Molecular Weight | 264.26 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | General Observation |

| IUPAC Name | ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

| CAS Number | 41891-54-7 | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of this molecule. The ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | s | 1H | =CH-CO |

| ~4.1 | q | 2H | O-CH₂-CH₃ (ester) |

| ~4.0 | m | 4H | O-CH₂-CH₃ (phosphonate) |

| ~2.8 | d | 2H | P-CH₂-C= |

| ~2.1 | s | 3H | =C-CH₃ |

| ~1.3 | t | 6H | O-CH₂-CH₃ (phosphonate) |

| ~1.2 | t | 3H | O-CH₂-CH₃ (ester) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~155 | =C(CH₃)- |

| ~118 | =CH-CO |

| ~62 | O-CH₂ (phosphonate) |

| ~60 | O-CH₂ (ester) |

| ~35 (d) | P-CH₂ |

| ~20 | =C-CH₃ |

| ~16 (d) | O-CH₂-CH₃ (phosphonate) |

| ~14 | O-CH₂-CH₃ (ester) |

Table 4: Predicted ³¹P NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~20-25 | P=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | P=O stretch (phosphonate) |

| ~1020 | Strong | P-O-C stretch (phosphonate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 264 | [M]⁺ (Molecular ion) |

| 219 | [M - OEt]⁺ |

| 191 | [M - CO₂Et]⁺ |

| 137 | [P(O)(OEt)₂]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved via a Michaelis-Arbuzov reaction.[3][4] This reaction involves the treatment of an appropriate alkyl halide with a trialkyl phosphite.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from ethyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

Ethyl 4-bromo-3-methylbut-2-enoate

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (nitrogen or argon).

-

Charging Reagents: Ethyl 4-bromo-3-methylbut-2-enoate (1.0 equivalent) and triethyl phosphite (1.1 to 1.5 equivalents) are charged into the flask.

-

Reaction: The reaction mixture is heated with stirring to 120-150 °C. The reaction progress can be monitored by observing the evolution of ethyl bromide, which can be condensed and collected. The reaction is typically complete within a few hours.

-

Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess triethyl phosphite and any remaining volatile byproducts are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow oil.

Reactivity and Applications

As a Horner-Wadsworth-Emmons reagent, this compound is a versatile building block in organic synthesis. It is primarily used for the stereoselective synthesis of (E)-α,β-unsaturated esters.

Horner-Wadsworth-Emmons Reaction

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate at the α-carbon by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkyl phosphate to yield an alkene. The reaction generally favors the formation of the (E)-alkene.[5][6][7]

dot

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a valuable synthetic intermediate, the utility of which is derived from its ability to undergo the Horner-Wadsworth-Emmons reaction to form (E)-α,β-unsaturated esters with high stereoselectivity. This technical guide has provided a detailed overview of its molecular structure, comprehensive characterization data, and a reliable synthetic protocol. The information contained herein will be of significant value to researchers and professionals engaged in the synthesis of complex organic molecules for a wide range of applications, including drug discovery and materials science.

References

- 1. Ethyl 4-diethoxyphosphoryloxy-3-methylbut-2-enoate | C11H21O6P | CID 53638083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Role of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate in Carbon-Carbon Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a specialized organophosphorus reagent pivotal to the stereoselective formation of carbon-carbon bonds in organic synthesis. As a stabilized phosphonate, its primary application is in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone olefination method for producing α,β-unsaturated esters. This reaction is highly valued for its ability to generate predominantly (E)-alkenes with high stereoselectivity, and for the facile removal of its water-soluble phosphate byproducts.[1][2] These attributes make this compound an essential tool in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds, such as vitamin K analogues.[3] This guide provides an in-depth overview of its synthesis, reaction mechanism, experimental protocols, and applications in modern organic chemistry.

Synthesis of the Reagent

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction.[1][4] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an appropriate alkyl halide, such as ethyl 4-bromo-3-methylbut-2-enoate. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[4][5]

Caption: Synthesis of the target reagent via the Michaelis-Arbuzov reaction.

Illustrative Experimental Protocol for Synthesis

-

Reaction Setup: A mixture of ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) and triethyl phosphite (1.1 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heating: The reaction mixture is heated to 100-120°C in an oil bath.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The volatile byproduct, bromoethane, can be removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure phosphonate.

The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters from aldehydes and ketones. The phosphonate carbanion, generated by deprotonation of the α-carbon of the phosphonate, is more nucleophilic and less basic than the corresponding phosphonium ylide.[2]

The reaction mechanism proceeds as follows:

-

Deprotonation: A base, such as sodium hydride (NaH), deprotonates the carbon alpha to the phosphoryl and carbonyl groups, forming a stabilized phosphonate carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: This intermediate rearranges to form a four-membered ring intermediate, an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate salt.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

A key feature of the HWE reaction is its high (E)-stereoselectivity, which is driven by the thermodynamic stability of the intermediates leading to the (E)-alkene.[2] Factors influencing stereoselectivity include the steric bulk of the aldehyde and the reaction temperature.[2]

Applications in Carbon-Carbon Bond Formation

This compound is particularly useful for the synthesis of trisubstituted α,β-unsaturated esters. The methyl group at the 3-position of the reagent allows for the creation of more complex and sterically hindered olefinic products.

Reaction with Aldehydes and Ketones: Quantitative Data

While specific data for this compound is scarce in the literature, the following table presents representative yields and stereoselectivities for similar phosphonates in the HWE reaction with various carbonyl compounds. This data serves as a strong indicator of the expected outcomes when using the title reagent.

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH | THF | 0 to rt | Ethyl 3-phenylpropenoate | 95 | >98:2 |

| Cyclohexanecarboxaldehyde | NaH | THF | rt | Ethyl 3-cyclohexylpropenoate | 88 | >95:5 |

| Acetophenone | NaH | DME | rt | Ethyl 3-phenylbut-2-enoate | Moderate | Poor |

| Propanal | LiCl, DBU | CH3CN | rt | Ethyl pent-2-enoate | High | >95:5 |

Note: This table is illustrative and compiled from data for analogous phosphonoacetate reagents. The reaction with ketones generally results in lower yields and poorer stereoselectivity compared to aldehydes.[2]

Detailed Experimental Protocol for Olefination

The following is a general experimental procedure for the Horner-Wadsworth-Emmons reaction using this compound.

Caption: Experimental workflow for a typical HWE olefination reaction.

-

Preparation of the Ylide: Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is washed with hexanes under an inert atmosphere (N2 or Ar) in a flame-dried flask. Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0°C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature until the evolution of hydrogen gas stops.

-

Olefination: The resulting ylide solution is cooled back to 0°C, and a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH4Cl). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Case Study: Synthesis of Vitamin K Analogues

A significant application of reagents like this compound is in the synthesis of complex bioactive molecules. In the synthesis of novel vitamin K analogues with potential neuroprotective properties, a structurally similar phosphonate, Methyl (E)-4-(Diethoxyphosphoryl)-2-methylbut-2-enoate, was utilized in a Horner-Wadsworth-Emmons reaction to construct the side chain of the target molecules.[3] This highlights the utility of this class of reagents in drug discovery and development for creating complex carbon skeletons with high stereochemical control.

Conclusion

This compound is a versatile and powerful reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its advantages, including high yields, excellent stereocontrol, and simplified purification, make it an indispensable tool for chemists in academic and industrial research. The ability to construct complex carbon-carbon bonds with precision is critical in the fields of natural product synthesis and medicinal chemistry, where the specific geometry of a molecule can dictate its biological activity. This guide provides the foundational knowledge for the effective application of this important synthetic reagent.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 41891-54-7 [benchchem.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

An In-depth Technical Guide to Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: Synthesis, Properties, and Applications in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key phosphonate reagent in organic synthesis. The document details its historical context within the framework of the Horner-Wadsworth-Emmons reaction, provides detailed experimental protocols for its synthesis, summarizes its physicochemical properties, and explores its application in the development of novel therapeutics for neurodegenerative diseases through the modulation of specific signaling pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the Horner-Wadsworth-Emmons (HWE) reaction. While a singular discovery paper for this specific phosphonate is not readily identifiable in the historical literature, its synthesis and utility are a direct consequence of the pioneering work of Leopold Horner, William S. Wadsworth, and William D. Emmons in the mid-20th century.

The HWE reaction, a modification of the Wittig reaction, was first reported by Horner in 1958 and later refined by Wadsworth and Emmons. This reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction. This key difference often leads to higher yields and, most notably, excellent E-stereoselectivity in the formation of alkenes. The synthesis of α,β-unsaturated esters, such as the butenoate scaffold of the title compound, is a hallmark application of the HWE reaction.

The preparation of phosphonate esters themselves, like this compound, is typically achieved through the Michaelis-Arbuzov reaction. This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.

Therefore, the "discovery" of this compound can be seen as an application of these two fundamental reactions in organic chemistry, rather than a singular event. Its importance grew with the increasing need for stereocontrolled methods to synthesize complex organic molecules, particularly in the fields of medicinal chemistry and natural product synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound. It is important to note that while the general properties are well-established, detailed and publicly available spectroscopic data for this specific compound is limited. The data presented here is a combination of information from chemical suppliers and predicted values based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41891-54-7 |

| Molecular Formula | C₁₁H₂₁O₅P |

| Molecular Weight | 264.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, CH₃CN) |

Table 2: Spectroscopic Data of this compound (Predicted and/or from similar structures)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm) ≈ 5.8 (s, 1H, C=CH), 4.1 (q, 4H, OCH₂CH₃), 2.9 (d, 2H, P-CH₂), 2.1 (s, 3H, C=C-CH₃), 1.3 (t, 6H, OCH₂CH₃), 1.2 (t, 3H, ester OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 166 (C=O), 155 (C=C-CH₃), 118 (C=CH), 62 (OCH₂), 30 (d, J(C,P) ≈ 135 Hz, P-CH₂), 20 (C=C-CH₃), 16 (OCH₂CH₃), 14 (ester OCH₂CH₃) |

| ³¹P NMR (CDCl₃) | δ (ppm) ≈ 20-25 |

| IR (neat) | ν (cm⁻¹) ≈ 1720 (C=O, ester), 1645 (C=C), 1250 (P=O), 1025 (P-O-C) |

Experimental Protocols

The synthesis of this compound is typically achieved in two main steps: the synthesis of a suitable alkyl halide precursor, followed by a Michaelis-Arbuzov reaction.

Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate (Precursor)

Reaction:

Ethyl 3,3-dimethylacrylate is subjected to allylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Materials:

-

Ethyl 3,3-dimethylacrylate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium sulfite solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain ethyl 4-bromo-3-methylbut-2-enoate as a mixture of (E) and (Z) isomers.

Synthesis of this compound (Michaelis-Arbuzov Reaction)

Reaction:

Ethyl 4-bromo-3-methylbut-2-enoate is reacted with triethyl phosphite in a Michaelis-Arbuzov reaction to yield the target phosphonate.

Materials:

-

Ethyl 4-bromo-3-methylbut-2-enoate

-

Triethyl phosphite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite.

-

Heat the mixture with stirring. The reaction is typically exothermic.

-

After the initial exothermic reaction subsides, continue heating at a temperature of 120-150 °C for several hours, monitoring the reaction by TLC or ³¹P NMR until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the ethyl bromide byproduct and any excess triethyl phosphite by vacuum distillation.

-

The resulting crude this compound can be purified by further vacuum distillation or by column chromatography on silica gel.

Applications in Drug Development for Neurodegenerative Diseases

This compound is a valuable reagent in the synthesis of complex molecules, notably in the development of novel vitamin K analogues with potential therapeutic applications in neurodegenerative diseases.[1] Vitamin K and its derivatives have been shown to possess neuroprotective properties, and recent research has focused on synthesizing analogues with enhanced potency and favorable pharmacokinetic profiles.

The utility of this phosphonate reagent lies in its ability to participate in the Horner-Wadsworth-Emmons reaction to introduce a substituted butenoate side chain onto a core scaffold, such as the menadione (vitamin K3) backbone. This allows for the systematic modification of the vitamin K structure to optimize its biological activity.

Signaling Pathways

Recent studies have elucidated that the neuroprotective effects of vitamin K analogues are mediated through the activation of specific signaling pathways. Two key receptors have been identified: the Steroid and Xenobiotic Receptor (SXR) and the Metabotropic Glutamate Receptor 1 (mGluR1).

4.1.1. Steroid and Xenobiotic Receptor (SXR) Activation

Vitamin K2 (menaquinone-4, MK-4) has been identified as a ligand for SXR, a nuclear receptor primarily known for its role in xenobiotic metabolism. Activation of SXR by vitamin K analogues can lead to the transcriptional regulation of genes involved in neuroprotection and other cellular processes.

Caption: Vitamin K analogue activation of the SXR signaling pathway.

4.1.2. Metabotropic Glutamate Receptor 1 (mGluR1) Signaling

Recent research has revealed that vitamin K analogues can also exert their neuroprotective and neurogenic effects by activating mGluR1. This G-protein coupled receptor is involved in synaptic plasticity and neuronal survival.

Caption: Vitamin K analogue-mediated mGluR1 signaling pathway.

Experimental Workflow and Logic

The synthesis and application of this compound in the context of drug discovery follows a logical workflow, from its preparation to its use in synthesizing biologically active molecules.

Caption: Workflow for the synthesis and application of the phosphonate reagent.

Conclusion

This compound is a cornerstone reagent for the stereoselective synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. While its specific discovery is not attributed to a single event, its development is a testament to the power of fundamental organophosphorus chemistry. For researchers in drug development, this compound provides a critical tool for the synthesis of complex molecules, particularly in the burgeoning field of vitamin K analogues for the treatment of neurodegenerative diseases. A thorough understanding of its synthesis, properties, and the signaling pathways modulated by its derivatives is paramount for the rational design of next-generation therapeutics.

References

Navigating the Stability of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS Number: 41891-54-7), a key Horner-Wadsworth-Emmons (HWE) reagent utilized in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into the compound's stability profile, potential degradation pathways, and best practices for handling and storage to ensure its integrity and performance.

Compound Overview

This compound is a phosphonate ester that serves as a crucial building block for the stereoselective synthesis of α,β-unsaturated esters. Its utility in the Horner-Wadsworth-Emmons reaction makes it a valuable tool for constructing complex molecular architectures. Understanding its stability is paramount for reproducible and successful synthetic outcomes.

Stability Profile and Storage Recommendations

While specific, long-term stability studies on this compound are not extensively published, its structural features as a phosphonate ester and an α,β-unsaturated system provide a basis for predicting its stability. The recommendation of "cold-chain transportation" by some suppliers strongly indicates that this compound is sensitive to elevated temperatures.

Key Stability Considerations:

-

Thermal Sensitivity: As an organophosphorus ester, thermal degradation is a potential concern. Although phosphonates are generally more thermally stable than their phosphate counterparts, elevated temperatures can lead to decomposition.

-

Hydrolytic Instability: Phosphonate esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The presence of moisture can lead to the cleavage of the P-O-C ester bonds, yielding the corresponding phosphonic acid and ethanol.

-

Photostability: The α,β-unsaturated ester moiety introduces a chromophore that may absorb UV light, potentially leading to photochemical reactions such as isomerization or degradation.

-

Oxidative Stability: While not as extensively documented for this specific molecule, the potential for oxidation exists, particularly under harsh conditions or in the presence of strong oxidizing agents.

Recommended Storage Conditions:

Based on these considerations, the following storage conditions are recommended to maximize the shelf-life and maintain the purity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. Indicated by supplier recommendations for cold-chain transport. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent moisture ingress and potential oxidation. |

| Light | Amber vial or dark container | To protect against potential photodegradation. |

| Container | Tightly sealed, appropriate material | To prevent moisture contamination and ensure no reaction with the container material. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and thermal decomposition.

Figure 1. Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and pathways, followed by a long-term stability study under recommended storage conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.

Figure 2. Forced Degradation Workflow.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile). For solid-state thermal stress, use the neat compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M hydrochloric acid at 60°C.

-

Basic Hydrolysis: Treat the sample with 0.1 M sodium hydroxide at room temperature.

-

Oxidative Stress: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Store the neat compound at 80°C.

-

Photolytic Stress: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: For acidic and basic hydrolysis samples, neutralize the aliquots before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method to determine the purity and quantify any degradation products. LC-MS can be used for the identification of degradation products.

-

Structure Elucidation: For significant degradation products, perform isolation and structure elucidation using techniques such as NMR and high-resolution mass spectrometry (HRMS).

Long-Term Stability Study Protocol

A long-term stability study should be conducted under the recommended storage conditions to establish a re-test period or shelf life.

| Parameter | Condition |

| Storage Temperature | 2-8°C |

| Relative Humidity | Ambient (in tightly sealed containers) |

| Container | Amber glass vials, sealed under inert gas |

| Testing Time Points | 0, 3, 6, 9, 12, 18, 24 months |

| Analytical Methods | HPLC-UV for purity and assay, visual inspection for appearance, Karl Fischer titration for water content. |

Analytical Methodologies for Stability Assessment

The selection of appropriate analytical methods is crucial for accurately monitoring the stability of this compound.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for assessing purity and quantifying the parent compound and any degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a suitable starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): NMR is essential for the structural elucidation of degradation products and for confirming the structure of the parent compound. ³¹P NMR is particularly useful for monitoring changes in the phosphorus environment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze for volatile degradation products, such as ethanol, that may form during hydrolysis.

-

Karl Fischer Titration: This method is used to determine the water content of the material, which is a critical parameter given its susceptibility to hydrolysis.

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Acids and Bases: These can catalyze hydrolysis.

-

Strong Oxidizing Agents: These may lead to oxidative degradation.

-

Moisture/Water: Promotes hydrolysis.

Conclusion

This compound is a valuable synthetic reagent whose stability is critical for its effective use. Based on its chemical structure, it is predicted to be sensitive to heat, moisture, and potentially light. Adherence to the recommended storage conditions of refrigeration in a dry, inert, and dark environment is essential for preserving its quality. The implementation of robust stability testing protocols, including forced degradation and long-term studies, utilizing appropriate analytical methodologies, will ensure the reliability of this reagent in research and development activities.

Figure 3. Decision Flowchart for Handling and Storage.

A Technical Guide to the Solubility of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key reagent in organic synthesis, frequently utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters. A thorough understanding of its solubility profile in various organic solvents is critical for reaction setup, optimization, purification, and formulation. This technical guide provides a summary of the available solubility information, a general protocol for solubility determination, and a logical workflow for assessing its solubility.

Predicted and Observed Solubility

One source indicates that the compound is miscible with polar organic solvents, such as chloroform[1]. This is consistent with the general understanding of phosphonate esters, which are typically less polar than their corresponding phosphonic acids and exhibit better solubility in organic media. Phosphonic acids themselves are generally characterized as being poorly soluble in organic solvents but soluble in water and common alcohols.

The table below summarizes the expected qualitative solubility of this compound in a selection of common laboratory solvents. This information is based on general principles of "like dissolves like" and the limited available data.

| Solvent | Polarity (Dielectric Constant) | Expected Qualitative Solubility |

| Dichloromethane (DCM) | 9.1 | Soluble/Miscible |

| Chloroform | 4.8 | Miscible[1] |

| Tetrahydrofuran (THF) | 7.6 | Soluble/Miscible |

| Ethyl Acetate | 6.0 | Soluble |

| Acetone | 21 | Soluble |

| Acetonitrile | 37.5 | Soluble |

| Ethanol | 24.6 | Soluble |

| Methanol | 32.7 | Soluble |

| Dimethylformamide (DMF) | 36.7 | Soluble/Miscible |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble/Miscible |

| Hexane | 1.9 | Sparingly Soluble/Insoluble |

| Toluene | 2.4 | Sparingly Soluble/Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and excess solid remains.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, immediately filter the solution using a syringe filter into a clean, pre-weighed vial.

-

Dilution and Analysis: Accurately weigh the filtered solution. Prepare a series of dilutions of the saturated solution with the same solvent in volumetric flasks. Analyze the concentration of this compound in the diluted solutions using a calibrated HPLC or GC method.

-

Calculation of Solubility: From the determined concentration and the density of the solvent, calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility.

Caption: Workflow for determining the solubility of a chemical compound.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a complex organophosphorus compound, presents a unique set of handling and safety challenges. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide synthesizes available data on the compound's properties and extrapolates safety protocols based on its constituent functional groups: organophosphorus esters and unsaturated esters. This document is intended to provide a robust framework for risk assessment and safe laboratory conduct.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of safe handling. The following data has been aggregated from available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁O₅P | [1] |

| Molecular Weight | 264.25 g/mol | [1] |

| IUPAC Name | ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | [1] |

| CAS Number | 41891-54-7 | |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | Data not available | |

| Flash Point | Data not available; assumed to be flammable based on the unsaturated ester group | |

| Solubility | Data not available |

Hazard Identification and Precautionary Measures

Due to its chemical structure, this compound is presumed to possess hazards associated with both organophosphorus esters and unsaturated esters.

Organophosphorus Ester Hazards:

-

Toxicity: Organophosphorus esters as a class are known for their potential neurotoxicity through inhibition of acetylcholinesterase.

-

Routes of Exposure: The primary routes of exposure are inhalation of aerosols, ingestion, and dermal absorption.

-

Thermal Decomposition: Upon heating, organophosphorus esters can decompose to release hazardous phosphorus acids and other toxic fumes.[2]

Unsaturated Ester Hazards:

-

Flammability: Unsaturated esters can be flammable and may form explosive mixtures with air.

-

Reactivity: The double bond in unsaturated esters can undergo addition reactions, and the ester group can be hydrolyzed. They may react with strong oxidizing agents, acids, and bases.

Based on these potential hazards, the following precautionary measures are advised:

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. |

| Skin Corrosion/Irritation | Wear protective gloves. |

| Serious Eye Damage/Eye Irritation | Wear eye protection/face protection. |

| Flammable Liquids | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |

Experimental Protocols: Safe Handling Workflow

A systematic approach to handling is critical to minimize risk. The following workflow outlines the key stages of working with this compound.

Caption: Safe Handling Workflow Diagram.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered. |

| Body Protection | Flame-retardant laboratory coat. Chemical-resistant apron for larger quantities. |

| Respiratory Protection | For operations with a potential for aerosol generation, a properly fitted respirator with an organic vapor/acid gas cartridge is recommended. |

Emergency Procedures

Spill Response:

-

Evacuate the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Incompatibility

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials.

Incompatible Materials:

-

Strong Oxidizing Agents: May cause a vigorous reaction.

-

Strong Acids and Bases: Can promote hydrolysis of the ester and phosphonate groups.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide provides a framework for the safe handling of this compound. It is imperative that all users supplement this information with a thorough risk assessment specific to their experimental conditions and consult with their institution's environmental health and safety department.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion, generated by the deprotonation of a phosphonate ester.[3][4] The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][4][5] The resulting dialkylphosphate byproduct is water-soluble, facilitating a simpler purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[1]

This document provides detailed application notes and a generalized protocol for conducting the Horner-Wadsworth-Emmons reaction using the specific reagent, Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This reagent is a valuable building block in organic synthesis, particularly for the construction of complex molecules with conjugated systems.[6] It has found applications in medicinal chemistry, for instance, in the synthesis of novel vitamin K analogues with potential therapeutic applications in neurodegenerative diseases.[6]

Reagent Profile: this compound

| Property | Value |

| CAS Number | 41891-54-7 |

| Molecular Formula | C11H21O5P |

| Molecular Weight | 264.26 g/mol |

| Appearance | Not specified, typically a colorless to pale yellow oil |

| Purity | High purity for research applications |

Reaction Principle and Stereoselectivity

The HWE reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base to form a stabilized carbanion.[2][4] This nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate.[3] Subsequent elimination of this intermediate yields the alkene and a water-soluble phosphate salt.

The stereochemical outcome of the HWE reaction is a key feature. The reaction generally favors the formation of (E)-alkenes, and this selectivity can be influenced by several factors:[4][5]

-

Structure of the Phosphonate: The steric bulk and electronic properties of the phosphonate reagent play a crucial role.

-

Reaction Conditions: Temperature and the choice of base and solvent can impact the E/Z ratio. For instance, higher temperatures often lead to greater (E)-selectivity.[4]

-

Carbonyl Substrate: The steric hindrance of the aldehyde or ketone can influence the stereochemical outcome.